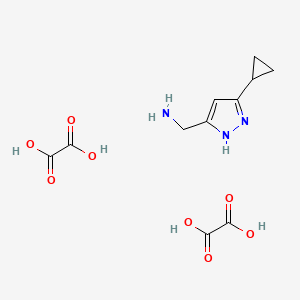

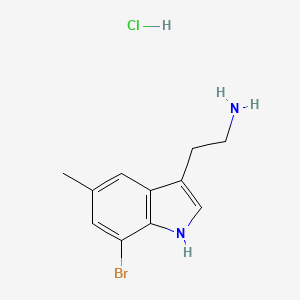

![molecular formula C6H10N4O B2453795 3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea CAS No. 1546298-90-1](/img/structure/B2453795.png)

3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-1-[(1H-pyrazol-3-yl)methyl]urea (3MP) is an organic compound with a wide range of applications in the medical and scientific fields. It is a structural analog of pyrazole, a five-member ring with two nitrogen atoms, and is used as a precursor for the synthesis of various drugs. 3MP has been studied extensively in the past few decades, and its unique properties make it a valuable tool for scientists and medical researchers.

Scientific Research Applications

Hydrogel Morphology and Rheology Tuning

3-Methyl-1-[(1H-pyrazol-3-yl)methyl]urea derivatives have been explored for their capacity to form hydrogels, with the gelation and physical properties of these gels being influenced by various anions. This property allows for the tuning of gel morphology and rheology, offering potential applications in materials science where specific gel characteristics are desired. The study by Lloyd and Steed (2011) demonstrated how the elastic storage modulus of the gels could be adjusted using different acids, highlighting the material's versatility for potential applications ranging from drug delivery systems to tissue engineering scaffolds (Lloyd & Steed, 2011).

Solubility and Inhibitory Activity Enhancement

Derivatives of this compound have been synthesized with the aim of enhancing solubility and inhibitory activity against specific enzymes. D’yachenko et al. (2019) synthesized a series of compounds that showed significant inhibitory activity against human soluble epoxide hydrolase, with noteworthy water solubility. Such enhancements in biological activity and solubility characteristics suggest these derivatives could be further explored for therapeutic applications, particularly in the development of new medications with improved pharmacokinetic profiles (D’yachenko et al., 2019).

Novel Antibacterial Agents

Research into pyrazole derivatives, including those related to this compound, has identified potential applications as antibacterial agents. Grillot et al. (2014) discovered a second-generation aminobenzimidazole urea that showed broad-spectrum Gram-positive antibacterial activity without the formation of reactive metabolites, indicating a safer profile for therapeutic use. This discovery points towards the potential use of these compounds in combating bacterial infections, especially those resistant to current antibiotics (Grillot et al., 2014).

Antitumor and Antifungal Potential

The exploration of this compound derivatives has extended into the realm of antitumor and antifungal applications. Thomas et al. (2019) synthesized pyrazole derivatives that exhibited potential as antitumor agents due to their electronic structure and physico-chemical properties. Docking studies suggested that these compounds could act against specific enzymes involved in cancer progression, offering a new avenue for cancer therapy development (Thomas et al., 2019).

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives have been shown to exhibit a wide range of biological activities . They have been found to be cytotoxic to several human cell lines and are key structural motifs in several drugs currently on the market .

Mode of Action

Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . In one study, a derivative proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells . Autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .

Biochemical Pathways

Pyrazole derivatives have been associated with a wide variety of biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of death was p53-mediated apoptosis .

Action Environment

The synthesis of some pyrazole derivatives has been achieved at room temperature , suggesting that the compound may be stable under normal environmental conditions.

properties

IUPAC Name |

1-methyl-3-(1H-pyrazol-5-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-7-6(11)8-4-5-2-3-9-10-5/h2-3H,4H2,1H3,(H,9,10)(H2,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJIYFYAPGYWPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC1=CC=NN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

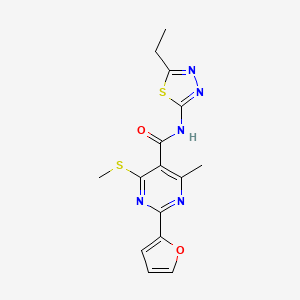

![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453714.png)

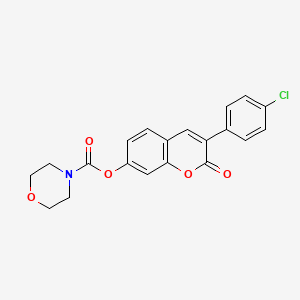

![8-bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2453718.png)

![3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2453725.png)

![1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453726.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2453729.png)

![6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2453730.png)

![(E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2453735.png)